molecular formula C8H10N4O2S B8698468 5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 286009-37-8

5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B8698468
CAS No.: 286009-37-8
M. Wt: 226.26 g/mol
InChI Key: KQMPPUWJGXCQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild conditions and yields the desired triazolopyrimidine derivatives.

Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst. This method allows for the synthesis of triazolopyrimidines under mild conditions with high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as those supported on magnetic surfaces, can facilitate the separation and reuse of catalysts, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the methanesulfonyl group, which imparts distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and scientific research.

Properties

CAS No.

286009-37-8

Molecular Formula

C8H10N4O2S

Molecular Weight

226.26 g/mol

IUPAC Name

5,7-dimethyl-2-methylsulfonyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H10N4O2S/c1-5-4-6(2)12-7(9-5)10-8(11-12)15(3,13)14/h4H,1-3H3

InChI Key

KQMPPUWJGXCQMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)S(=O)(=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine (9.9 g, 51.0 mmol), sodium tungstate dihydrate (505 mg, 1.53 mmol), and glacial acetic acid (95 mL) was added to a 200 mL RBF with a magnetic stirring bar. The flask was cooled to =10° C. using ice and water bath. A solution of 35% hydrogen peroxide in water (13.1 mL, 153.1 mmol) was slowly added via syringe. The mixture was stirred at room temperature for 10 minutes, then at 60° C. for 60 minutes. Progress of the reaction was monitored by analytical HPLC with UV detection at 215 nm. The starting material elutes with retention time of 3.8 min, and the product elutes with retention time of 1.3 min. The reaction was cooled to room temperature and a solution of sodium sulfite (3.0 g Na2SO3 in 20 mL water) (=5 mL) was added to the mixture until negative to peroxide test strip, and allowed to stir 30 minutes at room temperature. The reaction was concentrated to ˜20 mL and water was added to precipitate product. The solid was collected by filtration, rinsed with cold water (=30 mL) and dried under vacuum to afford the title compound as a white powder (7.78 g, 67% yield).
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
505 mg
Type
catalyst
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
67%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.